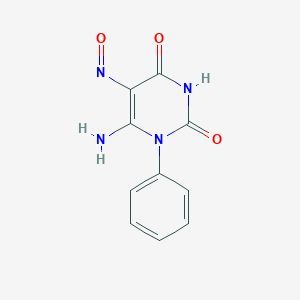

6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-amino-5-nitroso-1-phenylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3/c11-8-7(13-17)9(15)12-10(16)14(8)6-4-2-1-3-5-6/h1-5H,11H2,(H,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMYBOXVWGXKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)N=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194866 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione, with the chemical formula C10H8N4O3 and a molecular weight of 232.2 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H8N4O3

- Molecular Weight : 232.2 g/mol

- CAS Number : 15886-45-0

- Solubility : Greater than 34.8 µg/mL at pH 7.4 .

Biological Activity Overview

The biological activity of 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione has been investigated in various studies, focusing on its potential as an antiviral agent and its effects on cellular metabolism.

Antiviral Properties

Recent research indicates that compounds similar to 6-amino-5-nitroso derivatives may exhibit broad-spectrum antiviral activity by inhibiting pyrimidine biosynthesis pathways. This inhibition can amplify the production of interferons, crucial for the innate immune response against viral infections .

The compound's mechanism appears to involve the inhibition of key enzymes in the pyrimidine metabolism pathway. This inhibition leads to a reduction in nucleic acid synthesis, thereby affecting viral replication processes . The structural features of the compound suggest potential interactions with enzymes involved in pyrimidine biosynthesis.

Study on Antiviral Activity

A study published in Nature explored the effects of pyrimidine biosynthesis inhibitors on viral infections. The results demonstrated that these inhibitors could enhance interferon production when cells were stimulated with RIG-I ligands, indicating a potential therapeutic application for compounds like 6-amino-5-nitroso derivatives in antiviral therapies .

In Vivo Studies

In vivo studies have shown that related pyrimidine derivatives can significantly reduce seizure activity in animal models, suggesting a neuroprotective effect alongside their antiviral properties. These findings highlight the dual potential of such compounds in treating neurological disorders as well as viral infections .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Substituent Profiles of Key Pyrimidine-dione Derivatives

Key Observations :

- Nitroso vs. Nitro Groups : The nitroso group in the target compound is less electron-withdrawing than the nitro group in ’s analog but more reactive due to its ability to form nitrosyl radicals or participate in redox cycling .

- Halogenation : Iodo-substituted derivatives () exhibit distinct mechanisms (e.g., DNA intercalation) compared to the nitroso group’s covalent binding .

Physicochemical Properties

- Solubility: The target compound’s phenyl and nitroso groups reduce water solubility compared to morpholinoethylamino derivatives (), which have polar side chains .

- Stability : Nitroso compounds are prone to dimerization or decomposition under light/heat, unlike stable nitro or iodo analogs .

Preparation Methods

One-Pot Synthesis via Guanidine Salt Cyclization and Nitrosation

A primary method for synthesizing nitroso-substituted pyrimidines, as detailed in US4145548A , involves a one-pot reaction sequence starting from guanidine salts. While the patent specifically describes the synthesis of 5-nitroso-2,4,6-triaminopyrimidine, its principles are adaptable to the target compound by modifying the starting material to include a phenyl group.

Procedure

-

Starting Material Preparation :

-

Cyclization with Malonic Acid Dinitrile :

-

Nitrosation with Nitrous Acid :

-

After cooling to 20–50°C, acetic acid is added to acidify the mixture.

-

Aqueous sodium nitrite (NaNO₂) is introduced, initiating nitrosation at the 5-position of the pyrimidine ring. The nitroso group (–NO) is selectively introduced due to the electron-rich nature of the 5-position in the presence of adjacent amino groups.

-

Key Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | Ethanol/Isopropanol |

| Temperature (Cyclization) | 80–100°C (reflux) |

| Reaction Time | 3–6 hours |

| Nitrosation pH | 3–4 (acetic acid) |

Yield : ~90–93% (based on analogous reactions in the patent).

Optimization of Reaction Parameters

Solvent Selection

Alcohols (e.g., ethanol) are preferred for their ability to dissolve both guanidine salts and malonic acid dinitrile while facilitating cyclization. Polar aprotic solvents (e.g., DMF) are avoided due to undesired side reactions with nitrosating agents.

Role of Basicity

The use of sodium methoxide or similar bases ensures deprotonation of the guanidine salt, enhancing nucleophilicity for cyclization. Excess base (>1.5 equiv.) is critical to neutralize byproducts like HCl, which could protonate intermediates and stall the reaction.

Nitrosation Efficiency

Nitrosation proceeds optimally under mildly acidic conditions (pH 3–4). Stronger acids (e.g., H₂SO₄) may lead to over-protonation of the pyrimidine ring, reducing reactivity. The nitroso group’s selectivity for the 5-position is attributed to resonance stabilization from adjacent amino groups.

Characterization and Analytical Data

Spectroscopic Confirmation

Q & A

Q. What synthetic methodologies are commonly employed for preparing 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione and its derivatives?

Synthesis typically involves sequential alkylation and nitrosation steps. For example:

- Alkylation : Reacting 6-aminouracil derivatives with alkyl halides (e.g., ethyl iodide) in DMF or dichloromethane, using potassium carbonate as a base, yields N-alkylated intermediates (40–78% yields) .

- Nitrosation : Introducing the nitroso group at the C5 position is achieved via diazotization with sodium nitrite under acidic conditions (0°C), followed by azide or nitroso group incorporation .

Key characterization tools include H/C NMR for regiochemical confirmation and LCMS for purity assessment .

Q. How is the nitroso group introduced into the pyrimidine ring during synthesis?

The nitroso group is introduced via diazotization of a primary amine precursor (e.g., 6-aminouracil). Sodium nitrite in HCl generates a diazonium intermediate, which is quenched with sodium azide or other nucleophiles to yield the nitroso derivative. Reaction conditions (e.g., 0°C, controlled pH) are critical to avoid over-oxidation .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- NMR : H and C NMR identify substituent positions (e.g., nitroso at C5: δ ~10–12 ppm for NH; alkyl groups at N1/N3: δ 3.5–4.5 ppm) .

- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H] peaks) .

- X-ray crystallography : Resolves ambiguities in regiochemistry and confirms nitroso orientation (using SHELX software for refinement) .

Q. What safety precautions are necessary when handling nitroso-containing compounds?

Nitroso derivatives may release hazardous gases (e.g., NO). Key precautions include:

- Avoiding heat/sparks (P210) and using fume hoods.

- Storing away from oxidizing agents.

- Referencing safety codes (e.g., P201, P202) for handling guidelines .

Advanced Research Questions

Q. How can conflicting NMR data for nitroso-substituted pyrimidines be resolved?

Conflicts often arise from tautomerism (e.g., nitroso ↔ oxime) or dynamic effects. Strategies include:

- Variable-temperature NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures.

- X-ray crystallography : Provides definitive structural assignments (e.g., confirming nitroso geometry in crystal lattices) .

- DFT calculations : Predict chemical shifts to validate experimental data .

Q. What strategies optimize the yield of nitroso derivatives in multi-step syntheses?

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction rates for alkylation steps .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve nitroso group incorporation efficiency .

- Temperature control : Maintaining ≤0°C during diazotization minimizes side reactions (e.g., denitrosation) .

Q. How does the nitroso group influence the compound’s biological activity?

The nitroso group enhances electrophilicity, enabling covalent interactions with biological targets (e.g., enzyme active sites). For example:

Q. What computational methods predict the reactivity of nitroso groups in pyrimidines?

- Molecular docking : Models binding modes with targets (e.g., lumazine synthase) to guide structural modifications .

- QM/MM simulations : Analyze nitroso group tautomerization energetics and transition states.

- ADMET prediction : Assesses nitroso stability in physiological conditions (e.g., susceptibility to reduction) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of nitroso-pyrimidines?

- Assay variability : Standardize conditions (e.g., enzyme concentration, buffer pH) to minimize experimental noise.

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., reduced amine forms) that may alter activity .

- Structural analogs : Compare with non-nitroso derivatives to isolate the nitroso group’s contribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.